Synthesis and characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
Synthesis and characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged motif in the design of novel therapeutics.[1][3] Among the various substituted azetidines, 3-substituted derivatives, particularly azetidine-3-carboxylic acids, serve as invaluable building blocks and constrained amino acid bioisosteres.[4][5][6] These structures are instrumental in creating peptides with enhanced stability and bioactivity and in the synthesis of complex pharmaceuticals.[6]
This guide provides a comprehensive technical overview of a specific, highly functionalized building block: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough analysis of the characterization techniques required to verify the structure and purity of the final compound will be presented. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.
Part 1: A Proposed Synthetic Pathway
The synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous methods exist for constructing the azetidine ring, a common and effective strategy involves the functionalization of a pre-existing, readily available azetidine precursor.[1][3] The following pathway starts from the commercially available N-Boc-3-hydroxyazetidine.
The rationale for this pathway is rooted in established, high-yielding transformations. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a standard practice, ensuring its stability during the subsequent oxidative and nucleophilic addition steps. The oxidation to the ketone is a critical transformation, setting the stage for the introduction of the carboxylic acid precursor at the C3 position. A Strecker-type synthesis, involving the formation of a cyanohydrin followed by hydrolysis, is a classic and reliable method for creating α-amino acids, adapted here for this cyclic analogue. The subsequent etherification and final deprotection with acidic workup provide the target molecule in its stable hydrochloride salt form.
Caption: Proposed multi-step synthesis of the target compound.
Part 2: Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-Boc-azetidin-3-one
-
Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-azetidin-3-one as a white solid.
Step 2: Synthesis of N-Boc-3-ethoxyazetidine-3-carboxylic acid
-
Cyanohydrin Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of zinc iodide (ZnI₂). Stir at room temperature for 12-16 hours.
-
Etherification: Cool the reaction mixture to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes, then add iodoethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for another 12 hours.
-
Hydrolysis: Carefully quench the reaction with water. Add a solution of lithium hydroxide (LiOH) (3.0 eq) in a mixture of THF/water. Heat the mixture to 60 °C and stir until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).
-
Work-up and Extraction: Cool the mixture and acidify to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
-
Deprotection and Salt Formation: Dissolve the crude N-Boc-3-ethoxyazetidine-3-carboxylic acid in a solution of 4M HCl in 1,4-dioxane.
-
Isolation: Stir the solution at room temperature for 2-4 hours. The product will typically precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.[7]
Part 3: Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is required for unambiguous characterization.
Caption: Workflow for the structural and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), the diastereotopic protons of the azetidine ring (appearing as multiplets), and a broad singlet for the amine and carboxylic acid protons, which may exchange with D₂O.[8] The acidic –CO₂H proton typically appears far downfield, around 12 δ.[9][10]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include the carboxyl carbon (165-185 δ), the quaternary C3 carbon attached to the oxygen, the carbons of the azetidine ring, and the two carbons of the ethoxy group.[8][9]
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₂- (Azetidine) | 3.8 - 4.2 (m) | 45 - 55 |
| -CH₂CH₃ (Ethoxy) | 3.5 - 3.8 (q) | 60 - 70 |
| -CH₂CH₃ (Ethoxy) | 1.2 - 1.4 (t) | 14 - 18 |
| C3 (Quaternary) | - | 70 - 80 |
| C=O (Carboxylic Acid) | 10 - 13 (br s) | 170 - 180 |
| NH₂⁺ (Ammonium) | 9 - 11 (br s) | - |
(Note: Shifts are approximate and can vary based on solvent and concentration.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, overlaps with O-H |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |
The presence of a very broad absorption band from 2500-3300 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid.[10][11][12]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected Mass: The calculated monoisotopic mass for the protonated molecule [C₆H₁₁NO₃ + H]⁺ is approximately 146.0817 g/mol .[13]
-
Fragmentation: A characteristic fragmentation pattern in mass spectrometry for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion.[14] In this case, the loss of the ethoxy group or the entire carboxylic acid moiety could be observed.
Applications in Drug Discovery
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not merely a synthetic curiosity; it represents a valuable building block for drug development. Its utility stems from several key features:
-
Constrained Amino Acid Mimic: The rigid azetidine ring restricts the conformational flexibility compared to open-chain analogues. Incorporating such structures into peptides can enforce specific secondary structures, leading to enhanced binding affinity and metabolic stability.[4]
-
Scaffold for Novel Chemical Space: The quaternary center at the 3-position provides a unique three-dimensional vector for substitution, allowing medicinal chemists to explore novel chemical space and optimize pharmacokinetic and pharmacodynamic properties.[2]
-
Improved Physicochemical Properties: The introduction of the ethoxy group can modulate properties such as lipophilicity and polarity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Conclusion
This guide has outlined a robust and chemically sound pathway for the synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block for pharmaceutical research. By leveraging established synthetic transformations and providing a clear rationale for each step, we have created a practical blueprint for its preparation. The detailed characterization workflow ensures that researchers can confidently verify the structure and purity of their material. The unique structural features of this compound position it as a significant tool for medicinal chemists aiming to design the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. echemi.com [echemi.com]
- 13. PubChemLite - 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 14. chem.libretexts.org [chem.libretexts.org]
